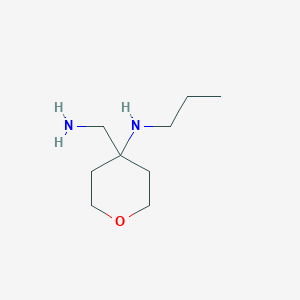
methyl-4(N,N-dimethylcarbamimidoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate, also known as benzoic acid, 4-[(dimethylamino)iminomethyl]-, methyl ester, is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is an intermediate in the synthesis of betrixaban, an oral anticoagulant used for the prevention of venous thromboembolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-4(N,N-dimethylcarbamimidoyl)benzoate involves a multi-step reaction sequence. One of the reported methods starts with the coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine in the presence of phosphorus oxychloride and pyridine in acetonitrile . The resulting nitroamide intermediate is then hydrogenated to yield the amino amide intermediate . This intermediate undergoes further reactions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves scalable routes that ensure high purity and yield. The use of cost-effective amide formation reactions and solvents like 2-methyltetrahydrofuran for extraction are key features of the industrial process . The overall yield of the product is approximately 38% with a purity greater than 98% .
Chemical Reactions Analysis
Types of Reactions
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon for hydrogenation, phosphorus oxychloride for coupling reactions, and various solvents like acetonitrile and 2-methyltetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of the nitroamide intermediate yields the amino amide intermediate .
Scientific Research Applications
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in industrial processes for the production of high-purity chemicals.
Mechanism of Action
The mechanism of action of methyl-4(N,N-dimethylcarbamimidoyl)benzoate involves its role as an intermediate in the synthesis of betrixaban. Betrixaban acts as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade . By inhibiting Factor Xa, betrixaban prevents the formation of thrombin and subsequent blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[n-allyl-n-(2-methoxycarbonylethyl)]aminobutyrate: Another compound with similar structural features.
Benzoic acid derivatives: Various derivatives of benzoic acid share similar chemical properties and applications.
Uniqueness
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate is unique due to its specific role as an intermediate in the synthesis of betrixaban, which is a clinically important anticoagulant . Its chemical structure and reactivity make it a valuable compound in pharmaceutical research and development.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-(N,N-dimethylcarbamimidoyl)benzoate |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)10(12)8-4-6-9(7-5-8)11(14)15-3/h4-7,12H,1-3H3 |
InChI Key |
CESCMDSPRNJISY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888802.png)

![Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)


![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)


![7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13888854.png)
![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)


![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)
